molecular formula C6H12N2 B3055006 2-(Dimethylamino)butanenitrile CAS No. 62737-41-1

2-(Dimethylamino)butanenitrile

Cat. No. B3055006
CAS RN: 62737-41-1
M. Wt: 112.17 g/mol
InChI Key: CAGISDHALCVYJO-UHFFFAOYSA-N
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Description

“2-(Dimethylamino)butanenitrile” is a chemical compound that is related to Chlorpheniramine . Chlorpheniramine is a first-generation alkylamine antihistamine used in the prevention of the symptoms of allergic conditions such as rhinitis and urticaria .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies. For instance, a synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed, which involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride . Another study reported the synthesis of Bis[2-dimethylamino-a-trimethylsilylbenzyl]Mn(II) by the reaction of MnCl2 with 2-dimethylamino-R-trimethylsilylbenzyl-Li .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the structure of 2-(dimethylamino)-2-phenylbutanol has been reported . Another study reported the structure of 2-Butenenitrile .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 2-Butenenitrile has been reported in the NIST Chemistry WebBook . Another study reported the reaction of 4-(N, N-Dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitrile with Ethyl Chloroformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed in several studies. For instance, a study reported the physical and chemical properties of Dimethylaminoethanethiol hydrochloride .

Scientific Research Applications

Synthesis and Structural Studies

  • Chemical Synthesis and Crystal Structure : The compound 2-(Dimethylamino)-1,3-dithiocyanatopropane, a derivative related to 2-(Dimethylamino)butanenitrile, has been prepared as a key intermediate for synthesizing natural insecticides like Cartap. Crystal structures of this compound and its isomer were determined, revealing insights into their molecular geometry and stability facilitated by weak hydrogen bonds and van der Waals forces. Additionally, theoretical studies on their thermodynamic properties have been conducted, offering a foundation for further chemical investigations and applications (Yu Guan-ping et al., 2011).

  • Optical Materials : Research into derivatives of this compound, such as those incorporated into malononitrile frameworks, has yielded insights into their solvatochromic behavior and potential applications in nonlinear optical materials. Despite certain limitations in their crystalline state for optical applications, these studies highlight the compound's relevance in developing materials with tailored optical properties (G. Bogdanov et al., 2019).

Materials Science and Engineering

  • Photorefractive Materials : The synthesis of novel nonlinear optical (NLO) chromophores for photorefractive materials, incorporating structures akin to this compound, demonstrates the compound's utility in creating high-performance photorefractive composites. These materials exhibit exceptional photorefractive properties, underscoring the potential of such compounds in advanced optical applications (H. Chun et al., 2001).

  • Polymeric Membranes and Coatings : The use of dimethylaminosilanes, closely related to this compound, in the production of silicon nitride-like films through plasma-enhanced chemical vapor deposition (PECVD) illustrates the compound's significance in fabricating advanced materials. These films, characterized by low carbon content and specific chemical properties, find applications in electronics and protective coatings (R. D. Mundo et al., 2007).

Pharmacological Applications

  • Diagnostic Imaging in Alzheimer's Disease : A study utilized a derivative of this compound, [18F]FDDNP, for positron emission tomography (PET) imaging to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research highlights the compound's potential in developing diagnostic tools for neurodegenerative diseases (K. Shoghi-Jadid et al., 2002).

Environmental and Green Chemistry

  • Desulfurization Process : Amine-based protic ionic liquids, including derivatives of this compound, have been applied in the desulfurization process of fuels. This innovative approach effectively reduces sulfur content, demonstrating the compound's utility in environmental remediation and green chemistry applications (Zhuo-Jian Li et al., 2012).

Safety and Hazards

The safety data sheet for Dimethylaminoethanethiol hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid breathing mist, gas or vapours, and to avoid contact with skin and eyes .

Relevant Papers Several papers have been published on similar compounds. For instance, a paper titled “Preparation of amphiphilic copolymers via base-catalyzed hydrolysis of quaternized poly [2-(dimethylamino)ethyl methacrylate]” discusses the multi-stimuli-responsiveness of tertiary amine-containing polyacrylates . Another paper titled “Reaction of 4-(N, N-Dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitrile and Related Compounds with Ethyl Chloroformate; Formation of Indolizinium and Quinolizinium Chlorides” discusses the reaction of 4-(N, N-Dimethylamino)-2-phenyl-2-(2-pyridyl)butanenitrile with Ethyl Chloroformate .

properties

IUPAC Name

2-(dimethylamino)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-4-6(5-7)8(2)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGISDHALCVYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502057
Record name 2-(Dimethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62737-41-1
Record name 2-(Dimethylamino)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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